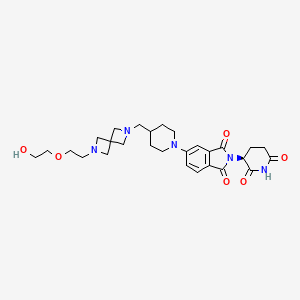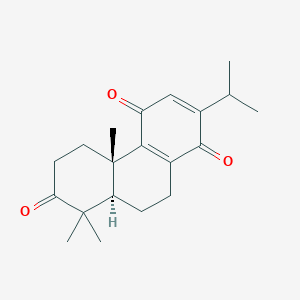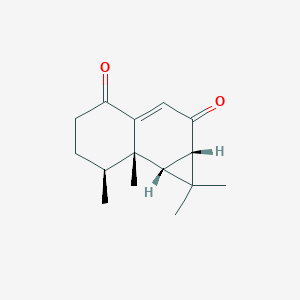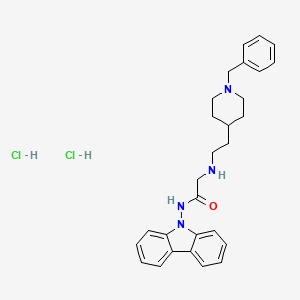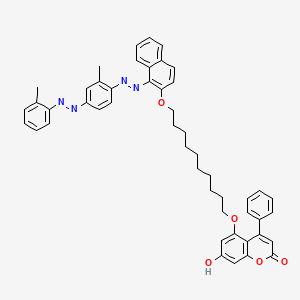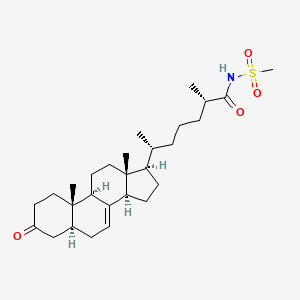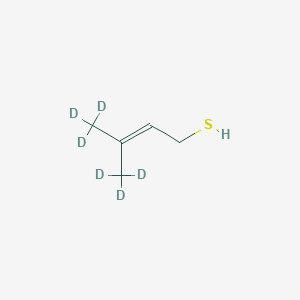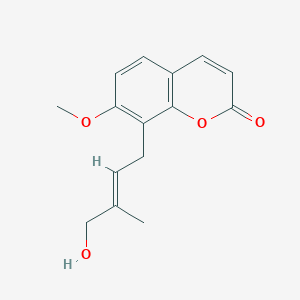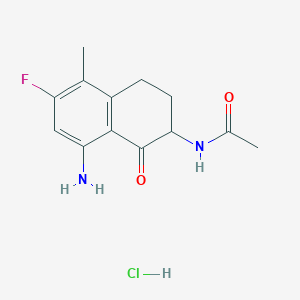
Exatecan Intermediate 2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exatecan Intermediate 2 (hydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. This compound is primarily used in research related to various cancers, including ovarian, lung, and breast cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Exatecan Intermediate 2 (hydrochloride) typically involves the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid. This reaction forms a chemical compound with the molecular formula C25H26N2O4. The process involves multiple steps, including purification and isolation of the final product .
Industrial Production Methods: In industrial settings, the production of Exatecan Intermediate 2 (hydrochloride) is carried out on a large scale using similar synthetic routes. The compound is produced in high yields, making it a preferred choice for large-scale drug production facilities. The compound is stored in a cool, dry place away from direct sunlight to prevent degradation .
化学反応の分析
Types of Reactions: Exatecan Intermediate 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of the final anticancer agent, Exatecan.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol and acetonitrile. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Major Products Formed: The major product formed from these reactions is Exatecan, which is obtained after purifying and isolating it from the reaction mixture. Exatecan is a potent anticancer agent used in the treatment of various types of cancer .
科学的研究の応用
Exatecan Intermediate 2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Exatecan, which has shown remarkable effectiveness in the treatment of various cancers, including lung, breast, and ovarian cancer . Additionally, Exatecan Intermediate 2 (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
作用機序
Exatecan Intermediate 2 (hydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I (TOP1), an enzyme responsible for relieving DNA supercoiling during replication. By trapping TOP1-DNA cleavage complexes, Exatecan causes DNA damage, leading to cell death and inhibition of tumor growth . The compound shows stronger TOP1 trapping, higher DNA damage, and apoptotic cell death compared to classical TOP1 inhibitors .
類似化合物との比較
Exatecan Intermediate 2 (hydrochloride) is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds inhibit TOP1 activity, Exatecan shows stronger inhibition and tumor suppression capability . Other similar compounds include deruxtecan and SN-38, the active metabolite of irinotecan . Exatecan’s unique properties, such as its high potency and resistance to P-glycoprotein (Pgp) efflux, make it a promising candidate for targeted cancer therapy .
Conclusion
Exatecan Intermediate 2 (hydrochloride) is a crucial intermediate in the synthesis of Exatecan, an anticancer agent with significant potential in cancer treatment. Its unique properties and wide range of scientific research applications make it an important compound in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C13H16ClFN2O2 |
|---|---|
分子量 |
286.73 g/mol |
IUPAC名 |
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |
InChIキー |
WELYDNOIIHGYEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


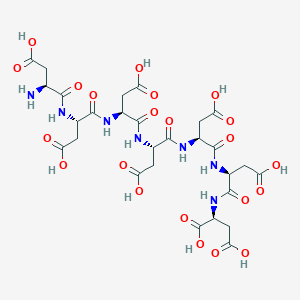
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
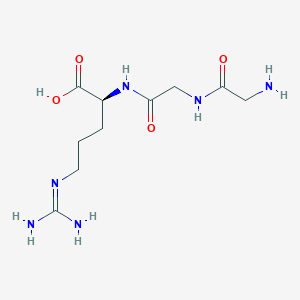
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
